4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its key characteristics .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Chemical Transformations and Environmental Interactions
Research on compounds related to 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one often focuses on chemical transformations and environmental interactions. For instance, studies have shown that certain UV filters, when exposed to chlorination disinfection processes, can form novel disinfection by-products, including chlorobenzoquinones and polycyclic aromatic hydrocarbons. These transformations suggest potential ecological and health risks associated with the chlorination of benzophenone-type UV filters, such as 2,4-dihydroxybenzophenone, in environments like swimming pools (Sun et al., 2019).
Photodegradation Studies
Photodegradation studies on related chemicals, such as 4-chlorophenol, have provided insights into how these compounds break down under light exposure. Research indicates that the photodegradation pathways can vary significantly depending on the substrate and environmental conditions, leading to different end products like hydroquinone, benzoquinone, and various biphenyl derivatives (Da Silva et al., 2003).
Antimicrobial Activities
Some derivatives of quinoxaline have been synthesized for their potential antimicrobial activities. For example, compounds structurally related to 4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one have been explored for their ability to combat microbial infections. These studies have identified several quinoxaline derivatives that exhibit promising antimicrobial properties, highlighting the potential for developing new antimicrobial agents from quinoxaline derivatives (Singh et al., 2010).
Advanced Oxidation Processes
The application of advanced oxidation processes (AOPs) for environmental remediation has also been a focus of research. Studies have investigated the effectiveness of AOPs, such as electro-Fenton and photoelectro-Fenton processes, in degrading chlorophenols and other organic pollutants. These processes utilize hydroxyl radicals and other reactive species to achieve high degradation efficiencies, offering a potential route for the environmental detoxification of hazardous compounds (Brillas et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-chlorophenyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-5-1-3-7-12(10)17-9-14(18)16-11-6-2-4-8-13(11)17/h1-8H,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWOKXRHOYJHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-1,3-dihydroquinoxalin-2-one | |
CAS RN |
1892915-54-6 |
Source
|
Record name | 4-(2-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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